![molecular formula C11H14N2O3 B1485383 (2E)-3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid CAS No. 2098155-28-1](/img/structure/B1485383.png)
(2E)-3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid
Overview
Description
(2E)-3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid, also known as OMPE, is an organic compound of the pyrazole family. It is a colorless solid that is soluble in organic solvents such as ethanol and methanol. OMPE has recently become the focus of scientific research due to its potential applications in a variety of fields, including biochemistry and physiology. In
Scientific Research Applications
(2E)-3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid has a wide range of applications in scientific research. It has been used as a model compound to study the reactivity of pyrazoles and as a catalyst for a variety of organic reactions. (2E)-3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of other organic compounds.
Mechanism Of Action
The mechanism of action of (2E)-3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid is not fully understood. However, it is believed that the compound acts as a Lewis acid, which is capable of forming a coordination complex with transition metal ions. This coordination complex can then be used to catalyze a variety of organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid are not fully understood. However, it has been shown to inhibit the growth of a variety of bacteria and fungi, suggesting that it has some antibacterial and antifungal properties. It has also been studied for its potential use as an antioxidant and anti-inflammatory agent.
Advantages And Limitations For Lab Experiments
The main advantage of using (2E)-3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid in laboratory experiments is its low cost and ease of synthesis. It is also highly soluble in organic solvents, which makes it easy to work with. The main limitation of using (2E)-3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid is its low reactivity, which can make it difficult to use in certain reactions.
Future Directions
There are a number of potential future directions for research into (2E)-3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid. These include further studies into its antibacterial and antifungal properties, its potential as an antioxidant and anti-inflammatory agent, and its use as a fluorescent probe for the detection of metal ions. Additionally, further research could be done into its potential applications as a catalyst for organic reactions and its use as a building block for the synthesis of other organic compounds.
properties
IUPAC Name |
(E)-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-11(15)4-3-9-6-12-13(7-9)8-10-2-1-5-16-10/h3-4,6-7,10H,1-2,5,8H2,(H,14,15)/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFMIONVLUHWQY-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C(C=N2)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CN2C=C(C=N2)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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